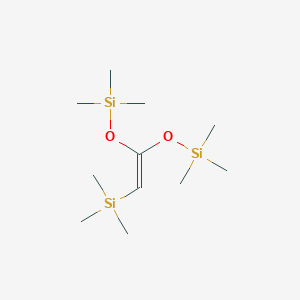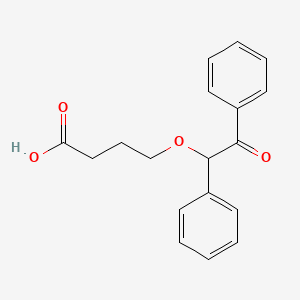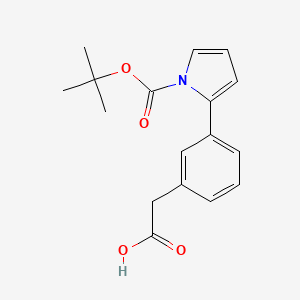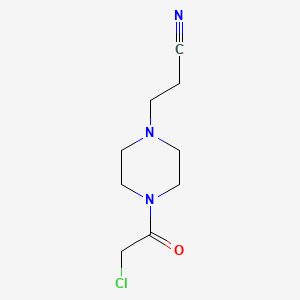
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is a chiral epoxide compound that serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure, featuring an epoxy group and a methoxyphenyl group, makes it a valuable building block in organic synthesis, particularly in the production of coronary vasodilators like diltiazem .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the asymmetric hydrolysis of a racemic mixture using lipase enzymes. One common method employs the lipase from Serratia marcescens in an emulsion bioreactor. The reaction proceeds efficiently in an organic-aqueous biphasic system, where the hydrolyzing reaction is first order in substrate concentration .
Industrial Production Methods: For industrial-scale production, an emulsion bioreactor is used to facilitate the enzymatic hydrolysis. The reaction rate is influenced by factors such as stirring speed and the ratio of the aqueous phase containing lipase to the toluene phase containing the substrate. After the enzymatic reaction, phase separation is achieved by adding surfactants, resulting in high yields of the desired product with high chemical and optical purity .
Analyse Chemischer Reaktionen
Types of Reactions: methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Key intermediate in the production of diltiazem, a coronary vasodilator used to treat hypertension and angina.
Industry: Employed in the large-scale production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with specific enzymes, such as lipases, which catalyze the hydrolysis of the epoxide ring. This enzymatic reaction is stereospecific, leading to the formation of optically active products. The compound’s unique structure allows it to act as a versatile intermediate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl (2S,3R)-2,3-epoxy-3-(4-methoxyphenyl)propionate: The enantiomer of the compound , with similar chemical properties but different stereochemistry.
Methyl (2R,3S)-2,3-epoxy-3-phenylpropionate: Lacks the methoxy group, resulting in different reactivity and applications.
Methyl (2R,3S)-2,3-epoxy-3-(4-hydroxyphenyl)propionate: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness: methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of both an epoxy group and a methoxyphenyl group. These features make it particularly valuable in the synthesis of pharmaceuticals like diltiazem, where stereospecificity and functional group compatibility are crucial .
Eigenschaften
CAS-Nummer |
96125-49-4 |
|---|---|
Molekularformel |
C30H37N3O6S3 |
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
methanesulfonic acid;2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C28H29N3S.2CH4O3S/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)16-18-30-19-21-31(22-20-30)27-29-17-23-32-27;2*1-5(2,3)4/h1-15,17,23H,16,18-22H2;2*1H3,(H,2,3,4) |
InChI-Schlüssel |
FASRCBZJGUBERH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)OC |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CS5 |
Key on ui other cas no. |
137173-40-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1620918.png)
![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)



![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)






